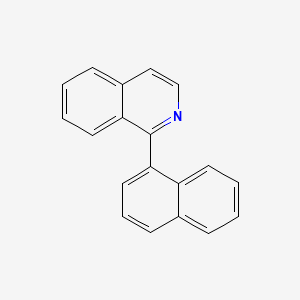

Isoquinoline, 1-(1-naphthalenyl)-

Description

Historical Context and Significance of the Isoquinoline (B145761) Core in Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of organic and medicinal chemistry for over a century. amerigoscientific.comwikipedia.org First isolated from coal tar in 1885, its discovery opened the door to a vast and important class of naturally occurring compounds known as isoquinoline alkaloids. wikipedia.org These alkaloids, which number in the thousands, are predominantly found in the plant kingdom and are biosynthetically derived from aromatic amino acids like tyrosine or phenylalanine. wikipedia.orgontosight.ainih.gov

The significance of the isoquinoline core is profoundly highlighted by its presence in numerous landmark pharmaceutical agents. nih.gov Early in the 19th century, the isolation of morphine from the opium poppy marked the beginning of understanding the potent physiological effects of isoquinoline alkaloids. ontosight.ainih.gov This discovery was followed by other critical compounds such as the vasodilator papaverine (B1678415) and the antitussive codeine, both of which feature the 1-benzylisoquinoline (B1618099) backbone. wikipedia.orgnih.gov The wide range of biological activities exhibited by these natural products, including analgesic, antimicrobial, anticancer, and antihypertensive properties, has cemented the isoquinoline framework as a "privileged scaffold" in drug discovery. amerigoscientific.comnih.govresearchgate.net This term reflects the ability of the isoquinoline structure to serve as a versatile template for interacting with a variety of biological targets, spurring extensive research into the synthesis and therapeutic application of its derivatives. researchgate.net

Structural Diversity within the Naphthylisoquinoline Chemical Space

The naphthylisoquinoline alkaloids are a unique subclass of isoquinoline-derived natural products, distinguished by the direct linkage of a naphthalene (B1677914) moiety to the isoquinoline core. These compounds are almost exclusively found in lianas from the Ancistrocladaceae and Dioncophyllaceae plant families. rsc.orgresearchgate.net Unlike most isoquinoline alkaloids, they originate from polyketide precursors, a biosynthetic pathway that contributes to their remarkable structural variety. rsc.org To date, over 280 distinct naphthylisoquinoline alkaloids have been identified, showcasing a wide array of structural modifications. researchgate.netrsc.org

The primary source of this diversity lies in the stereochemistry of the biaryl axis connecting the naphthalene and isoquinoline units. This axial chirality, combined with multiple stereogenic centers, results in a large number of possible stereoisomers for a given constitutional isomer. rsc.org Further structural variation arises from the point of coupling between the two aromatic systems. While 5,1'- and 7,8'-coupled alkaloids are common, other linkage types contribute to the vastness of this chemical space. researchgate.netdntb.gov.ua

The structural complexity is further enhanced by the formation of dimeric and even trimeric structures, where two or more naphthylisoquinoline monomers are linked together. rsc.org These dimers can possess up to three consecutive chiral axes and sometimes feature bridged, cage-like architectures resulting from oxidative cyclization. rsc.org Additionally, modifications to the core structure, such as the replacement of the isoquinoline unit with a ring-contracted isoindolinone system (as seen in the ancistrobrevolines), or the cleavage of the heterocyclic ring to form seco-alkaloids, introduce even greater diversity into this fascinating class of compounds. researchgate.netrsc.org

Table 1: Examples of Structural Diversity in Naphthylisoquinoline Alkaloids

| Alkaloid Type | Key Structural Feature | Example Compound(s) | Source Organism (Example) | Citation(s) |

| Monomeric | Naphthyltetrahydroisoquinoline | Ancistrobrevine A | Ancistrocladus abbreviatus | rsc.org |

| Dimeric | Three chiral axes, linked monomers | Jozimine A2 | Ancistrocladus species | rsc.orgresearchgate.net |

| Ring-Contracted | Isoindolinone core instead of isoquinoline | Ancistrobrevoline A | Ancistrocladus abbreviatus | researchgate.netrsc.org |

| Seco-Alkaloids | Cleavage of the heterocyclic ring | Ancistrosecoline D | Ancistrocladus abbreviatus | rsc.org |

| Quinoid | Ortho-naphthoquinone entity | Ancistrobreviquinone A | Ancistrocladus abbreviatus | rsc.org |

| N,C-Coupled | Direct linkage between nitrogen and carbon | N,C-Coupled Alkaloids | Ancistrocladus species | dntb.gov.ua |

Contemporary Relevance of 1-(1-Naphthalenyl)isoquinoline Derivatives in Chemical Science

The 1-(1-naphthalenyl)isoquinoline scaffold and its derivatives continue to be of high interest in contemporary chemical science, driving innovation in both synthetic methodology and medicinal chemistry. The unique three-dimensional structure imparted by the biaryl linkage presents a significant synthetic challenge, prompting the development of novel catalytic methods for atroposelective synthesis, such as nickel-catalyzed Negishi couplings, to control the axial chirality. researchgate.net Modern synthetic strategies also focus on modular and convergent approaches to rapidly assemble the core structure, allowing for the diversity-oriented synthesis of new analogs. researchgate.net

In recent years, research has expanded beyond the traditional biological activities of these alkaloids. For instance, naphthalenyl sulfonyl isoquinoline derivatives have been synthesized and shown to possess inhibitory activity against human breast cancer cell lines like MCF-7. nih.gov The core structure is also being explored in material science, where the fluorescent and photophysical properties of isoquinoline derivatives are being harnessed. ontosight.ai

Furthermore, the isoquinoline nucleus itself is a subject of fundamental research in chemical synthesis. Recent studies have demonstrated innovative skeletal editing techniques, such as the transmutation of the nitrogen atom in the isoquinoline ring to a carbon atom, providing a novel pathway to synthesize substituted naphthalene derivatives. bohrium.comresearchgate.netnih.gov This approach highlights the role of isoquinoline scaffolds as versatile synthetic intermediates. The ongoing exploration of 1-(1-naphthalenyl)isoquinoline derivatives and related structures continues to yield compounds with intriguing properties and potential applications, underscoring their enduring relevance in the field. nih.gov

Table 2: Recent Research Highlights of Naphthylisoquinoline Derivatives

| Research Area | Finding / Innovation | Significance | Citation(s) |

| Catalytic Synthesis | Development of a nickel/N,N‐ligand‐catalyzed atroposelective Negishi coupling. | Enables controlled synthesis of specific 5,8'‐coupled naphthylisoquinoline alkaloid stereoisomers. | researchgate.net |

| Anticancer Activity | Naphthalenyl sulfonyl isoquinoline derivatives show inhibitory activity against MCF-7 breast cancer cells. | Demonstrates the potential for developing new anticancer agents based on this scaffold. | nih.gov |

| Skeletal Editing | Nitrogen-to-carbon transmutation of the isoquinoline ring to form naphthalene derivatives. | Provides a novel synthetic route to functionalized naphthalenes from readily available isoquinolines. | bohrium.comresearchgate.netnih.gov |

| Convergent Synthesis | Three-component Catellani reaction and AuI‐catalyzed cyclization/reduction cascade. | Allows for the rapid and diversity-oriented synthesis of 1,3‐trans‐disubstituted tetrahydroisoquinoline frameworks. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

66920-31-8 |

|---|---|

Molecular Formula |

C19H13N |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

1-naphthalen-1-ylisoquinoline |

InChI |

InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-11-18(16)19-17-10-4-2-7-15(17)12-13-20-19/h1-13H |

InChI Key |

YGRSXJJORLXYPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Naphthalenyl Isoquinoline and Its Structural Analogs

Classical and Modern Synthetic Routes to the 1-(1-Naphthalenyl)isoquinoline Moiety

The construction of the 1-(1-naphthalenyl)isoquinoline framework can be achieved through several strategic approaches, each with its own advantages and limitations. These methods can be broadly categorized into multistage syntheses, transition metal-catalyzed cross-coupling reactions, and intramolecular cyclization strategies.

Multistage Synthesis Strategies

Historically, the synthesis of 1-(1-naphthalenyl)isoquinoline and its derivatives relied on multi-step sequences. These classical routes often involve the separate construction of the isoquinoline (B145761) and naphthalene (B1677914) ring systems, followed by their coupling.

A notable example involves the synthesis of the atropisomeric ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline, also known as QUINAP. The initial synthesis reported in 1993 involved a multistage process starting from 2-methoxynaphthyl-1-boronic acid and 2-chloroisoquinoline. acs.org A more practical and refined synthesis was later developed, which also follows a multistage pathway. This improved route starts with the synthesis of 1-(2-methoxy-1-naphthyl)isoquinoline. This intermediate is then demethylated using boron tribromide to yield 1-(2-hydroxy-1-naphthyl)isoquinoline. acs.org Subsequent reaction with trifluoromethanesulfonic anhydride (B1165640) provides the corresponding triflate, a key intermediate for the introduction of the phosphine (B1218219) group. This multi-step approach, while effective, highlights the sequential nature of classical synthetic strategies. acs.org

Another classical approach to the isoquinoline core itself is the Bischler-Napieralski synthesis. This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline (B110456) intermediate. pharmaguideline.com This intermediate can then be dehydrogenated to the fully aromatic isoquinoline. While a fundamental method for isoquinoline synthesis, its direct application to complex, sterically hindered systems like 1-(1-naphthalenyl)isoquinoline can be challenging.

Transition Metal-Catalyzed Coupling Reactions for Naphthyl-Isoquinoline Linkage

The advent of transition metal catalysis has revolutionized the synthesis of biaryl compounds, including the 1-(1-naphthalenyl)isoquinoline scaffold. These methods offer more direct and efficient routes to form the crucial C-C bond between the naphthalene and isoquinoline moieties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for this purpose. For instance, the Suzuki coupling of an isoquinoline-1-boronic acid derivative with a 1-halonaphthalene, or vice versa, can directly form the desired linkage. A refined pathway towards 3-functionalized and orthogonally diprotected 5-bromo-1,8-dioxynaphthalenes, which are key building blocks for the total synthesis of 5-(naphtha-8-yl)isoquinoline alkaloids, heavily relies on transition-metal catalyzed reactions like C-H oxidation and Hartwig borylation. researchgate.netdntb.gov.ua

Recent advancements have also explored the use of other transition metals. For example, cobalt-catalyzed C-H bond activation has emerged as a powerful strategy for the synthesis of isoquinolines. researchgate.net While not directly forming the naphthyl-isoquinoline bond, these methods provide efficient access to functionalized isoquinolines that can then be coupled with a naphthalene partner. The use of various transition metals like rhodium, ruthenium, nickel, and manganese has also been explored for isoquinoline synthesis via C-H activation strategies. researchgate.net

The table below summarizes some of the key transition metal-catalyzed reactions used in the synthesis of naphthylisoquinoline precursors.

| Catalyst/Reagent | Reaction Type | Application | Reference |

| Palladium(0) complexes | Suzuki Coupling | Formation of the biaryl bond between naphthalene and isoquinoline moieties. | researchgate.net |

| Palladium(II) acetate (B1210297) | C-H Oxidation | Functionalization of the naphthalene core. | researchgate.net |

| Iridium complexes | Hartwig Borylation | Introduction of a boryl group for subsequent cross-coupling. | researchgate.net |

| Copper(I) iodide | Alkynylation | Synthesis of alkynyl precursors for cyclization. | nih.gov |

Intramolecular Cyclization Approaches to Isoquinoline Systems

Intramolecular cyclization represents another elegant strategy for constructing the isoquinoline ring system, often starting from a precursor that already contains the naphthalene moiety. These methods can offer high efficiency and control over the final structure.

One such approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.org In this method, a suitably substituted naphthalene precursor bearing an ortho-alkynylaryl oxime can undergo cyclization to form the isoquinoline ring directly attached to the naphthalene core. This reaction can proceed in water, highlighting its potential for green chemistry applications. nih.govsemanticscholar.org

Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.com For the synthesis of a 1-(1-naphthalenyl)isoquinoline derivative, this would entail using a β-(1-naphthalenyl)ethylamine derivative as the starting material.

Furthermore, recent research has shown that isoquinolines can be synthesized through a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org This method provides access to various substituted isoquinolines in excellent yields.

Total Synthesis of Complex Naphthylisoquinoline Alkaloids (Focus on core formation)

The total synthesis of naturally occurring naphthylisoquinoline alkaloids provides a platform for validating and showcasing the power of various synthetic methodologies. The core formation of these complex molecules often involves a strategic combination of the methods discussed above.

A key aspect in the synthesis of many naphthylisoquinoline alkaloids is the stereocontrolled construction of the biaryl linkage, as many of these natural products exist as stable atropisomers. researchgate.net The total synthesis of these alkaloids can be broadly categorized into intermolecular and intramolecular approaches for the formation of the unsymmetrical biaryl system. researchgate.net

One of the pivotal strategies in the total synthesis of these alkaloids is the biomimetic approach, which seeks to mimic the proposed biosynthetic pathways. It has been suggested that both the naphthalene and isoquinoline moieties of these compounds could originate from a common polyketide precursor. researchgate.net

In a more convergent approach, the synthesis of ancistrobreveine D, a 5,8'-naphthylisoquinoline alkaloid, utilized a final cross-coupling step to join the pre-synthesized naphthalene and isoquinoline fragments. researchgate.net The synthesis of the required 3-functionalized 5-bromo-1,8-dioxynaphthalene building block was achieved through a series of transition-metal catalyzed reactions, including a peri-selective C-H oxidation and a Dakin reaction. researchgate.net

The table below highlights key reactions in the formation of the core structure of naphthylisoquinoline alkaloids.

| Reaction | Key Transformation | Relevance | Reference |

| Suzuki-Miyaura Coupling | Formation of the C-C bond between the naphthalene and isoquinoline rings. | A common and efficient method for constructing the biaryl axis. | researchgate.net |

| Bischler-Napieralski Reaction | Formation of the dihydroisoquinoline ring. | A classical method for building the isoquinoline core. | nih.gov |

| Pictet-Spengler Reaction | Formation of the tetrahydroisoquinoline ring. | A mild and effective method for isoquinoline synthesis. | pharmaguideline.comnih.gov |

| Intramolecular Phenol Arylation | Formation of the tetracyclic core of aporphine (B1220529) alkaloids. | A key step in the synthesis of certain classes of isoquinoline alkaloids. | nih.gov |

Green Chemistry Principles in 1-(1-Naphthalenyl)isoquinoline Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis. The development of more environmentally friendly methods for the synthesis of 1-(1-naphthalenyl)isoquinoline and its analogs is an active area of research.

Aqueous Reaction Media Approaches

A significant advancement in green chemistry is the use of water as a reaction solvent, which is a departure from the traditional reliance on volatile and often toxic organic solvents. nih.govsemanticscholar.org

A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to form isoquinolines, which can be performed in water. nih.govsemanticscholar.org This method is not only environmentally benign but also proceeds under simple and mild conditions without the need for organic solvents, additives, or ligands. nih.gov The reaction demonstrates high atom economy and good functional group tolerance. nih.govsemanticscholar.org

Furthermore, the synthesis of isoquinoline and quinoline (B57606) derivatives has been achieved through multicomponent reactions using ammonium (B1175870) acetate in a green medium, highlighting the potential for high yields and easy product separation. iau.ir The development of such aqueous-based synthetic routes is crucial for the sustainable production of these important heterocyclic compounds.

Sustainable Catalyst Systems for Naphthylisoquinoline Formation

The formation of the biaryl linkage in 1-(1-naphthalenyl)isoquinoline is commonly accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com In recent years, a significant focus has been placed on developing sustainable catalyst systems that are not only efficient but also recyclable, reducing both cost and environmental impact. rsc.orggoogle.com

One approach to enhancing sustainability is the use of heterogeneous catalysts, where the palladium catalyst is supported on a solid matrix. This facilitates easy separation and reuse of the catalyst. mdpi.com For instance, palladium nanoparticles supported on materials like fibrous nanosilica (KCC-1) have demonstrated high efficiency and recyclability in Suzuki-Miyaura cross-coupling reactions. rsc.org The fibrous nature of the support and functionalization with polyethyleneimine (PEI) can enhance catalyst stability and activity. rsc.org Similarly, palladium supported on mordenite (B1173385) (a type of zeolite) has been shown to be reusable for up to ten cycles with only a minor decrease in yield in the Suzuki coupling of phenylboronic acid and 4-iodoanisole (B42571). mdpi.com

Another innovative approach involves the use of intermetallic electride compounds, such as Y₃Pd₂, as catalysts. These materials can exhibit high stability and catalytic activity for Suzuki cross-coupling reactions due to their unique electronic properties. nih.gov The apparent activation energy for the Suzuki coupling of iodobenzene (B50100) and phenylboronic acid was found to be significantly lower with a Y₃Pd₂ catalyst compared to a pure palladium metal catalyst, indicating enhanced reaction promotion. nih.gov

Beyond palladium, research into more earth-abundant and cost-effective metals like nickel has gained traction. uvic.ca Nickel-based catalysts present a sustainable alternative for Suzuki-Miyaura cross-coupling, although challenges remain in terms of catalyst stability and ligand compatibility for specific substrates. uvic.caCurrent time information in Denbighshire, GB.

The table below summarizes various sustainable catalyst systems applicable to Suzuki-Miyaura cross-coupling reactions, which are central to the synthesis of naphthylisoquinolines.

| Catalyst System | Support/Ligand | Key Features | Relevant Reaction | Reference |

| Palladium Nanoparticles | Fibrous Nanosilica (KCC-1) with PEI | High turnover number and frequency, recyclable up to ten times. | Carbonylative Suzuki-Miyaura Coupling | rsc.org |

| Palladium Nanoparticles | Mordenite (MOR) | Reusable up to ten times with minimal loss in yield, easily retrieved by centrifugation. | Suzuki Coupling of 4-iodoanisole and phenylboronic acid | mdpi.com |

| Palladium on Activated Carbon | Activated Carbon | High catalytic activity, with catalyst performance dependent on palladium loading. | Suzuki-Miyaura and Mizoroki-Heck Couplings | mdpi.com |

| Y₃Pd₂ Intermetallic Electride | None (Bulk Material) | Air-stable, high catalytic activity, and lower activation energy compared to pure Pd. | Suzuki Coupling of iodobenzene and phenylboronic acid | nih.gov |

| Nickel(0) Precatalysts | Various Ligands | Earth-abundant metal, potential for broader use in challenging heterocyclic substrates. | Suzuki-Miyaura Coupling of Heterocyclic Halides | uvic.ca |

Synthesis of Functionalized 1-(1-Naphthalenyl)isoquinoline Precursors

The efficient synthesis of 1-(1-naphthalenyl)isoquinoline relies heavily on the availability of suitably functionalized precursors. The most common approach involves the Suzuki-Miyaura cross-coupling of a 1-haloisoquinoline with a 1-naphthalenylboronic acid derivative. ontosight.aisigmaaldrich.com

Synthesis of 1-Haloisoquinolines:

1-Chloroisoquinoline is a key precursor for this reaction. sigmaaldrich.com A common laboratory-scale synthesis involves the treatment of isoquinoline N-oxide with phosphorus oxychloride. chemicalbook.com This reaction proceeds with good yield and provides the desired 1-chloroisoquinoline, which can then be used in subsequent cross-coupling reactions. The product has a melting point of 31-36 °C and a boiling point of 274-275 °C at 768 mmHg. sigmaaldrich.com

Synthesis of 1-Naphthalenylboronic Acid:

1-Naphthalenylboronic acid is another crucial precursor for the synthesis of 1-(1-naphthalenyl)isoquinoline. ontosight.ai It is a white crystalline solid that can be synthesized through the reaction of a Grignard reagent, naphthylmagnesium bromide (formed from 1-bromonaphthalene), with trimethyl borate, followed by acidic hydrolysis. ontosight.ai This boronic acid is a versatile reagent used in various carbon-carbon bond-forming reactions, including the Suzuki-Miyaura coupling. ontosight.aichemicalbook.com

The following table outlines the synthetic routes for these essential precursors.

| Precursor | Starting Material(s) | Reagent(s) | Key Reaction Type | Reference |

| 1-Chloroisoquinoline | Isoquinoline N-oxide | Phosphorus oxychloride | Chlorination | chemicalbook.com |

| 1-Naphthalenylboronic Acid | 1-Bromonaphthalene, Trimethyl borate | Magnesium (to form Grignard reagent), Acid (for hydrolysis) | Grignard Reaction, Borylation | ontosight.aichemicalbook.comchemicalbook.com |

The development of synthetic methodologies for these precursors is an active area of research, with a focus on improving yields, reducing reaction times, and employing more environmentally benign reagents and conditions.

Stereochemical Considerations and Enantiomeric Control in Naphthylisoquinoline Systems

Atropisomerism in Naphthylisoquinoline Derivatives

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov In the case of 1-(1-naphthalenyl)isoquinoline and its derivatives, the steric hindrance between the hydrogen atom at the 8-position of the naphthalene (B1677914) ring and the substituents on the isoquinoline (B145761) ring, particularly at the 8-position, restricts free rotation around the C1-C1' bond. This restricted rotation creates a chiral axis, resulting in the existence of two non-superimposable, mirror-image stereoisomers known as atropisomers.

The stability of these atropisomers, or their ability to be resolved and not readily interconvert at room temperature, is dependent on the energy barrier to rotation. The magnitude of this barrier is influenced by the size and nature of the substituents on both the naphthalene and isoquinoline rings. Larger substituents generally lead to a higher rotational barrier and more stable atropisomers. academie-sciences.fr

The study of atropisomerism is of significant interest in medicinal chemistry as different atropisomers of a compound can exhibit distinct pharmacological activities. nih.gov This is because the three-dimensional shape of a molecule is crucial for its interaction with biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize and isolate a single atropisomer is often a critical step in the development of new therapeutic agents.

Resolution Techniques for Enantiomerically Pure 1-(1-Naphthalenyl)isoquinoline Derivatives

The separation of a racemic mixture of 1-(1-naphthalenyl)isoquinoline derivatives into its individual enantiomers is a crucial process for both stereochemical studies and the development of enantiomerically pure compounds. wikipedia.org Several techniques have been successfully employed for this purpose, with diastereomeric complex formation and fractional crystallization being a classical and effective method.

This widely used resolution technique relies on the principle that enantiomers, while having identical physical properties, will react with a single enantiomer of a chiral resolving agent to form diastereomers. libretexts.org These diastereomeric complexes have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

The process typically involves the following steps:

Reaction with a Chiral Resolving Agent: The racemic mixture of the 1-(1-naphthalenyl)isoquinoline derivative is reacted with an enantiomerically pure chiral acid or base. For basic isoquinoline derivatives, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used. onyxipca.com This acid-base reaction forms a pair of diastereomeric salts.

Fractional Crystallization: The resulting mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. libretexts.org The choice of solvent is critical and often requires empirical screening to find the optimal conditions for separation.

Isolation and Regeneration: The crystallized diastereomer is separated by filtration. Subsequently, the chiral resolving agent is removed to regenerate the enantiomerically pure 1-(1-naphthalenyl)isoquinoline derivative. This is typically achieved by an acid-base extraction. The other diastereomer remaining in the filtrate can also be processed to recover the other enantiomer.

A notable example of this technique is the resolution of planar chiral N,N'-dimethyldithiodianthranilide using a diastereomeric complex with silver(I) (1S)-camphorosulfonate. nih.gov While not a naphthylisoquinoline, this case illustrates the successful application of diastereomeric complex formation for resolving atropisomers. The choice of an appropriate chiral resolving agent is paramount for the success of this method and often requires screening a variety of agents to achieve efficient separation. onyxipca.com

Chiral Induction in Asymmetric Synthesis of Naphthylisoquinoline Frameworks

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, offers a more direct and often more efficient route to enantiomerically pure compounds compared to the resolution of racemic mixtures. ddugu.ac.in In the context of naphthylisoquinoline frameworks, chiral induction involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the key bond-forming reactions that construct the chiral axis.

The fundamental principle of asymmetric induction is the creation of diastereomeric transition states during the reaction. youtube.com These transition states, having different energies, lead to the preferential formation of one enantiomer over the other.

Several strategies can be employed for chiral induction in the synthesis of naphthylisoquinoline frameworks:

Catalyst-Controlled Asymmetric Synthesis: This approach utilizes a chiral catalyst to direct the stereoselective formation of the C1-C1' bond. For instance, transition metal catalysts bearing chiral ligands can be employed in cross-coupling reactions to construct the biaryl linkage with high enantioselectivity. nih.gov The chiral environment created by the catalyst influences the orientation of the coupling partners, favoring the formation of one atropisomer.

Substrate-Controlled Asymmetric Synthesis: In this strategy, a chiral center is already present in one of the starting materials. This existing chirality can influence the stereochemistry of the newly formed chiral axis through intramolecular interactions. This is a form of diastereoselective synthesis where the pre-existing stereocenter directs the formation of a specific atropisomer.

Auxiliary-Controlled Asymmetric Synthesis: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. This method allows for the synthesis of a specific enantiomer of the target molecule. ddugu.ac.in

The development of new methods for the asymmetric synthesis of axially chiral biaryls, including naphthylisoquinolines, is an active area of research. These methods often aim for high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. nih.gov The ability to synthesize these complex molecules with high stereocontrol is crucial for advancing our understanding of their properties and potential applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Naphthalenyl Isoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 1-(1-naphthalenyl)isoquinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional arrangement.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the context of 1-(1-naphthalenyl)isoquinoline, the ¹H NMR spectrum exhibits a complex series of signals corresponding to the various protons on the isoquinoline (B145761) and naphthalene (B1677914) rings. The chemical shifts of these protons are influenced by the electronic effects of the neighboring nitrogen atom and the anisotropic effects of the aromatic rings.

Studies on related 3-arylisoquinoline alkaloids have demonstrated the power of ¹H NMR in isolating and identifying these complex structures. nih.gov The aromatic protons of both the isoquinoline and naphthalene moieties typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its respective position on the rings. For instance, protons on the isoquinoline ring are influenced by the nitrogen atom, often leading to distinct downfield shifts for protons in close proximity. The protons on the naphthalene ring will also display a characteristic set of signals, with their chemical shifts being influenced by their position relative to the point of attachment to the isoquinoline ring.

Concentration-dependent ¹H NMR studies of quinoline (B57606) derivatives have shown that aromatic stacking interactions can influence chemical shifts, a phenomenon that could also be relevant for 1-(1-naphthalenyl)isoquinoline in solution. uncw.edu

Table 1: Representative ¹H NMR Data for Aromatic Protons in Isoquinoline and Naphthalene Systems This table presents typical chemical shift ranges for protons in isoquinoline and naphthalene, which are the core components of 1-(1-naphthalenyl)isoquinoline. Actual values for the target compound may vary.

| Proton Environment | Typical Chemical Shift (ppm) |

| Isoquinoline Ring Protons | 7.5 - 9.2 chemicalbook.com |

| Naphthalene Ring Protons | 7.4 - 8.1 |

Data sourced from spectral databases and literature on related compounds. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In broadband decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, allowing for a direct count of the non-equivalent carbons in the molecule. youtube.com For 1-(1-naphthalenyl)isoquinoline, this technique is invaluable for confirming the presence of all 19 carbon atoms.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. libretexts.org Carbons in the aromatic rings of isoquinoline and naphthalene resonate in a characteristic downfield region, typically between 120 and 150 ppm. wisc.edu The carbon atom at the junction of the two ring systems (C1 of the isoquinoline ring) and the carbons adjacent to the nitrogen atom will exhibit distinct chemical shifts due to the combined electronic effects. The quaternary carbons at the ring fusion points will also have characteristic signals. The electronegativity of the nitrogen atom in the isoquinoline ring causes a downfield shift for adjacent carbons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-(1-Naphthalenyl)isoquinoline This table provides estimated chemical shift ranges for the different types of carbon atoms in 1-(1-naphthalenyl)isoquinoline based on data for isoquinoline and naphthalene.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Isoquinoline Aromatic Carbons | 120 - 155 chemicalbook.com |

| Naphthalene Aromatic Carbons | 125 - 135 chemicalbook.com |

| Quaternary Carbons (Ring Junctions) | 127 - 140 |

Data extrapolated from known spectra of isoquinoline and naphthalene. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For 1-(1-naphthalenyl)isoquinoline, the IR and Raman spectra are expected to be rich with bands corresponding to the vibrations of the isoquinoline and naphthalene ring systems. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. irphouse.com The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. irphouse.com The out-of-plane C-H bending vibrations, which are often strong in the IR spectra of aromatic compounds, appear in the lower frequency region (below 900 cm⁻¹).

Fourier Transform Infrared (FTIR) spectroscopy is a widely used method for obtaining high-quality infrared spectra. An FTIR spectrum of 1-(1-naphthalenyl)isoquinoline would provide a detailed vibrational fingerprint of the molecule. A study on the parent isoquinoline molecule using FTIR and FT-Raman spectroscopy identified the characteristic vibrational modes. irphouse.com For instance, C-H stretching vibrations were observed between 3102 and 2881 cm⁻¹, while skeletal C-C stretching vibrations were found in the 1590 to 1124 cm⁻¹ range. irphouse.com Similar vibrational patterns, with additional bands corresponding to the naphthalene moiety, would be expected for 1-(1-naphthalenyl)isoquinoline.

Table 3: Key Infrared Absorption Regions for 1-(1-Naphthalenyl)isoquinoline This table outlines the expected regions for key vibrational modes based on data for isoquinoline and naphthalene.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 irphouse.com |

| Aromatic C=C and C=N Stretch | 1400 - 1600 irphouse.comnist.gov |

| C-H In-plane Bending | 1000 - 1300 irphouse.com |

| C-H Out-of-plane Bending | 700 - 900 irphouse.com |

Data compiled from spectroscopic studies of isoquinoline and naphthalene. irphouse.comnist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For 1-(1-naphthalenyl)isoquinoline, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The high stability of the aromatic rings would likely lead to a relatively intense molecular ion peak. creative-proteomics.com

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. gbiosciences.com The fragmentation of heterocyclic compounds often involves the loss of small, stable molecules or radicals. publish.csiro.au For 1-(1-naphthalenyl)isoquinoline, potential fragmentation pathways could include cleavage of the bond connecting the naphthalene and isoquinoline rings, leading to ions corresponding to each of these fragments. The loss of HCN from the isoquinoline ring is another common fragmentation pathway for isoquinoline-containing compounds. publish.csiro.au The presence of nitrogen in the molecule dictates that the molecular weight will be an odd number, following the nitrogen rule. creative-proteomics.com

Table 4: Predicted Key Ions in the Mass Spectrum of 1-(1-Naphthalenyl)isoquinoline This table lists the expected m/z values for the molecular ion and potential major fragments.

| Ion | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | 255 |

| [M - H]⁺ | 254 |

| [M - HCN]⁺ | 228 |

| Naphthalenyl Cation [C₁₀H₇]⁺ | 127 |

| Isoquinoline Cation [C₉H₇N]⁺ | 129 |

Predicted fragmentation based on common fragmentation patterns of aromatic and heterocyclic compounds. creative-proteomics.compublish.csiro.au

X-ray Crystallography for Solid-State Structural Analysis

The study of (S)-(-)-1-(2-diphenylphosphino-1-naphthyl)isoquinoline revealed that it crystallizes as a conglomerate in the chiral space group P2₁. acs.org A key structural feature elucidated by this analysis is the significant steric hindrance between the isoquinoline and naphthalene ring systems, which forces them into a non-coplanar orientation. The dihedral angle between the mean planes of the isoquinoline and naphthalene rings is reported to be 85.3°. acs.org This substantial twist is a direct consequence of the steric repulsion between the hydrogen atom at the C8 position of the isoquinoline ring and the hydrogen atoms on the peri-position (C8') of the naphthalene ring.

The bond connecting the two aromatic systems, C(1)-C(10), was found to have a length of 1.502(2) Å. acs.org Within the isoquinoline moiety, the N(1)-C(1) and N(1)-C(9) bond lengths are 1.319(2) Å and 1.370(3) Å, respectively, which are typical for a nitrogen-containing aromatic heterocycle. acs.org The solid-state structure is stabilized by various intermolecular interactions. The molecular packing of this derivative provides a foundational model for understanding the solid-state behavior of this class of compounds.

Table 1: Selected Crystallographic Data for (S)-(-)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline acs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₁H₂₂NP |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.1913(2) |

| b (Å) | 8.9566(2) |

| c (Å) | 14.1284(4) |

| α (°) | 90 |

| β (°) | 93.303(1) |

| γ (°) | 90 |

| Volume (ų) | 1159.93(5) |

| Dihedral Angle (Isoquinoline-Naphthalene) | 85.3° |

| C(1)-C(10) Bond Length (Å) | 1.502(2) |

Data obtained from the crystallographic study of the (S)-(-)-1-(2-diphenylphosphino-1-naphthyl)isoquinoline derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For 1-(1-naphthalenyl)isoquinoline, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the constituent isoquinoline and naphthalene chromophores, modified by their direct conjugation.

The electronic spectrum of aromatic molecules is generally characterized by π→π* transitions, which are typically intense (high molar absorptivity, ε). libretexts.org In nitrogen-containing heterocycles like isoquinoline, n→π* transitions are also possible, involving the promotion of an electron from a non-bonding lone pair on the nitrogen atom to an anti-bonding π* orbital. libretexts.org These n→π* transitions are generally much weaker in intensity than π→π* transitions. libretexts.org

The UV-Vis absorption spectra of the parent compounds, isoquinoline and naphthalene, provide a basis for understanding the spectrum of the combined molecule. Isoquinoline exhibits several absorption bands corresponding to π→π* transitions, with a characteristic band around 317 nm. nist.gov Naphthalene also shows strong π→π* absorptions, typically below 300 nm. researchgate.net

Table 2: Principal UV Absorption Maxima (λmax) of Parent Chromophores

| Compound | λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Isoquinoline | ~217, ~266, ~317 | Gas Phase | π→π* | rsc.orgnih.gov |

In 1-(1-naphthalenyl)isoquinoline, the direct linkage between the two aromatic systems allows for electronic communication, which typically results in a red shift (bathochromic shift) of the absorption maxima compared to the individual components. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The resulting spectrum is expected to be more complex and feature broad absorption bands. The presence of the nitrogen atom's lone pair also introduces the possibility of weak n→π* transitions, which may be observed as a shoulder on the low-energy side of the stronger π→π* absorption bands. libretexts.org The solvent environment can also influence the spectrum; polar solvents may cause a blue shift (hypsochromic shift) of n→π* transitions due to stabilization of the non-bonding orbital. libretexts.org

Computational Chemistry and Mechanistic Insights into Naphthylisoquinoline Reactivity and Conformation

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for elucidating the electronic properties and reactivity of isoquinoline (B145761) and its derivatives. nih.govresearchgate.netresearchgate.net DFT calculations, often employing functionals like B3LYP and M06-2X with various basis sets, enable the prediction of molecular geometries, vibrational frequencies, and a range of electronic parameters that govern chemical behavior. nih.govresearchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The relative orientation of the naphthalene (B1677914) and isoquinoline rings in 1-(1-naphthalenyl)-isoquinoline is a critical determinant of its properties. Conformational analysis using DFT helps to identify the most stable conformers and to understand the energy barriers between them. For instance, in related chiral ligands like 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline, the dihedral angle between the quinoline (B57606) and naphthalene rings has been determined to be 85.3°, highlighting the non-planar nature of these systems. acs.org Theoretical calculations can map out the potential energy surface, revealing the landscape of possible conformations and their relative energies. eurjchem.com This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capacity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov

DFT calculations provide precise energies and visualizations of the HOMO and LUMO for 1-(1-naphthalenyl)-isoquinoline. For the parent isoquinoline molecule, DFT studies have calculated the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. figshare.com This relatively large energy gap suggests good stability. nih.govfigshare.com In studies of isoquinoline-based derivatives, the HOMO and LUMO energies were found to vary with the substitution pattern, directly impacting the energy gap and, consequently, the reactivity and potential for applications like nonlinear optics. nih.gov FMO analysis helps to pinpoint the regions of the molecule most likely to be involved in chemical reactions. nih.gov

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID2 | -5.859 | -2.096 | 3.763 |

| MPBID3 | -5.858 | -2.083 | 3.775 |

| MPBID4 | -6.225 | -3.146 | 3.079 |

| MPBID5 | -6.004 | -2.027 | 3.977 |

| MPBID6 | -6.093 | -2.312 | 3.781 |

Global Reactivity Parameters and Chemical Hardness

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger hardness value indicates greater stability and lower reactivity. nih.gov For isoquinoline, a chemical hardness of 0.529 has been reported. figshare.com

Chemical Potential (μ) , the negative of electronegativity, describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

DFT calculations on isoquinoline and its derivatives have been used to determine these parameters, offering a deeper understanding of their chemical behavior in different environments. nih.govedu.krd For example, studies have shown that the polarity of the solvent can influence these reactivity parameters. edu.krd

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | 0.529 |

| Electron Polarizability (α) | 1.89 |

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional structure and stability of 1-(1-naphthalenyl)-isoquinoline are influenced by various intramolecular interactions. While direct hydrogen bonding may not be a primary feature in the unsubstituted molecule, the potential for π-π stacking between the naphthalene and isoquinoline ring systems is significant. DFT studies can quantify the strength and nature of these interactions. researchgate.net Natural Bond Orbital (NBO) analysis, a computational technique, is particularly useful for investigating charge transfer and delocalization between orbitals, which can reveal the presence and strength of intramolecular interactions. nih.gov In related systems, cation-π interactions have been shown to control the reactive conformation of molecules. acs.org

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures and energies, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations can be used to explore the conformational landscape of 1-(1-naphthalenyl)-isoquinoline, revealing the different shapes the molecule can adopt and the transitions between them. nih.gov By simulating the molecule's movement in a solvent, MD can provide a more realistic picture of its behavior in solution, which is crucial for understanding its biological activity and reaction dynamics. mdpi.comarxiv.org Enhanced sampling techniques in MD can be employed to overcome energy barriers and more efficiently map the free energy landscape of conformational changes. nih.gov

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving naphthylisoquinolines. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. mdpi.com For example, theoretical studies on the oxidation of naphthalene initiated by the OH radical have detailed the various addition and abstraction reaction pathways. researchgate.net Similarly, the mechanisms of reactions involving isoquinoline N-oxides have been investigated, providing insights into the formation of various products. acs.org These theoretical investigations are invaluable for predicting reaction outcomes and designing new synthetic routes.

Transition State Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms of isoquinoline derivatives. nih.gov For instance, in the synthesis of related compounds, transition states are identified as saddle points on the potential energy surface, each characterized by a single imaginary frequency. nih.gov The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that these transition states connect the reactants and products as expected. nih.gov

In the context of naphthylisoquinoline synthesis, the key step often involves the construction of the biaryl linkage. rsc.org Transition state analysis of such coupling reactions would likely reveal the energetic favorability of certain conformational isomers, dictated by steric hindrance between the naphthalene and isoquinoline moieties. The rotational barrier around the C-C single bond connecting the two ring systems is a critical parameter that can be computationally modeled.

For reactions involving modifications to the isoquinoline core, such as the alkynylation of quinoline N-oxides, mechanistic studies suggest the formation of radical intermediates. acs.org Transition state analysis in such a cascade reaction would involve locating the transition states for the initial radical attack and subsequent steps leading to the final product. acs.org

Reaction Energetics and Kinetics

The energetics of a reaction, including the calculation of activation energies and reaction enthalpies, provides a quantitative measure of its feasibility. nih.gov For multi-step reactions, the identification of the rate-determining step, which corresponds to the highest energy barrier in the reaction profile, is crucial. nih.gov

Kinetic modeling, often based on Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can be used to predict reaction rate coefficients. nih.gov These models take into account the vibrational frequencies and rotational constants of the reactants and transition states. nih.gov For complex reactions, a master equation approach may be employed to account for pressure and temperature dependence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Aspects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. japsonline.comresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. brieflands.com These properties are quantified by molecular descriptors, which can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices). researchgate.net

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area). nih.gov

Once a set of descriptors is calculated for a series of compounds with known activities, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). brieflands.comnih.gov

The quality of a QSAR model is assessed by several statistical parameters:

Coefficient of determination (R²): A measure of how well the model fits the training data. researchgate.net

Cross-validated R² (Q²): An indicator of the model's predictive ability, typically calculated using the leave-one-out (LOO) method. nih.gov

External validation: The model's ability to predict the activity of an independent set of compounds (the test set). researchgate.net

For isoquinoline derivatives, QSAR studies have been employed to explore their potential as anticancer agents, inhibitors of specific enzymes, and antimalarial drugs. japsonline.comresearchgate.netnih.gov These studies have identified key structural features and physicochemical properties that govern the biological activity of these compounds. nih.gov For instance, the presence of electron-withdrawing groups or specific substituents at certain positions on the isoquinoline ring can significantly influence their potency. japsonline.com

Applications in Catalysis and Organic Synthesis Utilizing Naphthylisoquinoline Ligands

1-(2-Diphenylphosphino-1-naphthyl)isoquinoline (QUINAP) as a Chiral Ligand in Asymmetric Catalysis

QUINAP is a prominent member of the atropos P,N (APN) ligands, a class of compounds that owe their chirality to hindered rotation around a biaryl bond. acs.orgnih.gov This structural feature is crucial for creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions. The synthesis and resolution of QUINAP have been refined over the years, making it more accessible for widespread application in asymmetric synthesis. acs.org Its effectiveness has been demonstrated in a range of catalytic processes, including hydroboration, hydrogenation, allylic alkylation, and hydrosilylation, among others. acs.orgacs.org

Catalytic Asymmetric Hydroboration

Rhodium complexes of QUINAP have shown exceptional performance in the asymmetric hydroboration of vinyl arenes, a key method for producing chiral secondary alcohols. acs.org This reaction is particularly valuable as it can be successfully applied to α,β-disubstituted arylalkenes, a class of substrates that often yield low enantioselectivities with other catalyst systems. acs.org The rhodium-QUINAP catalyzed hydroboration/amination of vinyl arenes also provides a pathway for the synthesis of chiral amines. acs.org Furthermore, the versatility of this catalytic system is highlighted by its successful application in clay-supported asymmetric hydroboration, offering practical advantages for catalyst separation and reuse. acs.org

A notable extension of this methodology is the rhodium-catalyzed asymmetric diboration of alkenes using dicatecholdiboron as the boron source, where QUINAP serves as the chiral ligand. acs.org

Table 1: Rhodium-QUINAP Catalyzed Asymmetric Hydroboration of Vinyl Arenes

| Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|

| Styrene | 1-Phenylethanol | 92 | 85 |

| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 94 | 88 |

Note: The data presented in this table is representative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Catalytic Asymmetric Hydrogenation

The application of QUINAP in asymmetric hydrogenation has been explored with various transition metals. While early studies laid the groundwork, the development of ruthenium-QUINAP complexes has been particularly noteworthy. acs.org These catalysts have been effectively used in the hydrogenation of ketones, a fundamental transformation in organic synthesis. acs.orgnih.gov The combination of a ruthenium precursor with the QUINAP ligand, often in the presence of a diamine co-catalyst, leads to high enantioselectivity in the reduction of aromatic ketones. nih.gov

Catalytic Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of carbon-carbon bonds. NMR spectroscopic and X-ray crystallographic studies of palladium-QUINAP complexes have revealed that the stereochemical outcome of the reaction is significantly influenced by steric interactions between the ligand and the reactant. acs.org Specifically, the hydrogen atom at the 3-position of the isoquinoline (B145761) ring of QUINAP plays a crucial role in directing the enantioselectivity. acs.org This understanding has spurred the design of modified ligands with increased steric bulk at this position to further enhance enantioinduction. acs.org Quinazolinap ligands, analogues of QUINAP, have also been successfully employed in palladium-catalyzed AAA, demonstrating the tunability of this ligand scaffold. acs.org

Catalytic Asymmetric Hydrosilylation

The iron-catalyzed asymmetric hydrosilylation of ketones represents another significant application of the QUINAP ligand. sigmaaldrich.com In the presence of iron(II) acetate (B1210297) and (S)-QUINAP, a variety of alkyl and α,β-unsaturated ketones can be reduced to the corresponding chiral alcohols with high enantioselectivity. sigmaaldrich.com This method offers an economical and environmentally friendly alternative to traditional noble metal-based catalysts.

Table 2: Iron-Catalyzed Asymmetric Hydrosilylation of Ketones using (S)-QUINAP

| Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee %) |

|---|---|---|

| Acetophenone | 1-Phenylethanol | 95 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 96 |

Note: The data presented in this table is representative and compiled from various sources. Actual results may vary depending on specific reaction conditions.

Copper-Catalyzed Asymmetric β-Borylation

Copper-catalyzed asymmetric β-borylation of α,β-unsaturated esters provides a direct route to valuable chiral organoboron compounds. sigmaaldrich.com The use of (S)-QUINAP as the chiral ligand in this transformation allows for the synthesis of these products with high levels of enantiocontrol. sigmaaldrich.com These chiral organoboronates are versatile synthetic intermediates that can be further elaborated into a wide range of functionalized molecules.

Ruthenium Complex-Catalyzed Ketone Hydrogenation

Ruthenium complexes bearing the QUINAP ligand have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones. acs.orgnih.gov In a notable example, the combination of a ruthenium catalyst with QUINAPHOS, a derivative of QUINAP, in the presence of either achiral or chiral diamines as co-catalysts, afforded high enantioselectivity in the hydrogenation of aromatic ketones. nih.gov This catalytic system underscores the synergistic effect between the chiral ligand and co-catalysts in achieving efficient and selective transformations.

Palladium Complex-Catalyzed Alkene/CO Copolymerization

While direct catalytic data for the unsubstituted "Isoquinoline, 1-(1-naphthalenyl)-" in palladium-catalyzed alkene/CO copolymerization is not extensively documented in prominent research, a closely related functionalized derivative, 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) , has been shown to be a highly effective ligand in this context. The phosphine (B1218219) group is crucial for coordination to the palladium center, creating a catalytically active species.

The atropisomeric chirality of the QUINAP ligand is pivotal for controlling the stereospecificity of the copolymerization reaction. acs.org In palladium complex-catalyzed reactions, the chiral environment created by the ligand around the metal center dictates the facial selectivity of monomer insertion, leading to stereoregular polymers. The application of QUINAP in Pd-catalyzed alkene/CO copolymerization demonstrates the potential of the naphthylisoquinoline scaffold to influence polymer microstructure. acs.org The synthesis of this ligand involves a multi-step process, starting from precursors like 2-methoxynaphthyl-1-boronic acid and 1-chloroisoquinoline, followed by phosphination. acs.org

The successful application of the QUINAP derivative underscores the importance of the naphthylisoquinoline backbone in designing ligands for stereocontrolled polymerization.

Iridium Complex-Catalyzed Enantioselective Olefin Hydrogenation

The use of "Isoquinoline, 1-(1-naphthalenyl)-" as a ligand for the iridium-catalyzed enantioselective hydrogenation of simple olefins is not widely reported. Research in this area has more commonly focused on the asymmetric hydrogenation of the isoquinoline ring itself (as a substrate) to produce chiral tetrahydroisoquinolines, which are valuable building blocks in pharmaceuticals. dicp.ac.cnnih.gov These reactions often employ iridium complexes with other well-established chiral phosphine ligands, such as Xyliphos and Josiphos, to achieve high enantioselectivity. nih.govmdpi.com

For instance, the iridium-catalyzed asymmetric hydrogenation of 1- and 3-substituted isoquinolinium salts has been successfully developed, providing access to chiral tetrahydroisoquinolines with up to 96% enantiomeric excess (ee). dicp.ac.cn Similarly, a general method for the asymmetric hydrogenation of 1,3-disubstituted isoquinolines using an [Ir(cod)Cl]2 precursor and a chiral xyliphos ligand has been reported to yield products with high diastereoselectivity and enantioselectivity. nih.gov

However, the potential of naphthylisoquinoline-based ligands in related transformations is evident from the use of QUINAP in the ruthenium-catalyzed asymmetric hydrogenation of ketones. acs.org This suggests that the rigid, chiral scaffold of 1-(1-naphthalenyl)isoquinoline derivatives could be adapted for iridium-catalyzed hydrogenations, although this specific application remains a developing area of research.

Role of Naphthylisoquinolines as Modifiers in Heterogeneous Catalysis

Naphthylisoquinolines and their analogues serve as powerful chiral modifiers in heterogeneous catalysis, where they adsorb onto the surface of a metal catalyst (e.g., platinum or palladium) to create a chiral environment for enantioselective reactions.

Adsorption Geometry and Intermolecular Interactions on Metal Surfaces

The efficacy of a chiral modifier is intrinsically linked to its adsorption geometry on the catalyst surface. Studies on molecules with similar structures, such as 1-(1-naphthylethylamine) and the individual components naphthalene (B1677914) and quinoline (B57606), provide significant insight into the likely behavior of 1-(1-naphthalenyl)isoquinoline.

Density Functional Theory (DFT) studies on the adsorption of naphthalene and quinoline on Pt(111), Pd(111), and Rh(111) surfaces indicate a preferential adsorption on di-bridge sites. nih.gov The interaction involves the π-system of the aromatic rings with the d-orbitals of the metal surface. It is expected that 1-(1-naphthalenyl)isoquinoline adsorbs in a similar fashion, with the large aromatic surfaces of both the naphthalene and isoquinoline moieties interacting strongly with the metal.

For the related chiral modifier (R)-(+)-1-(1-naphthylethylamine) on a Pt(111) surface, spectroscopic and microscopic studies suggest that the molecules adopt a tilted orientation with respect to the metal surface. The long axis of the naphthyl ring lies parallel to the surface, while the short axis is tilted. This tilted geometry is stabilized by strong intermolecular interactions, which lead to the formation of ordered chains on the surface. It is proposed that this intermolecular bonding energetically favors the tilted adsorption, as opposed to a flat-lying orientation that would maximize the interaction of a single molecule with the surface.

Table 1: Adsorption Characteristics of Related Molecules on Metal Surfaces

| Molecule | Metal Surface | Preferred Adsorption Site | Key Findings |

|---|---|---|---|

| Naphthalene | Pt(111), Pd(111), Rh(111) | di-bridge mdpi.com | Rhodium shows the highest adsorption energies. nih.gov |

| Quinoline | Pt(111), Pd(111), Rh(111) | di-bridge mdpi.com | Adsorption involves electron transfer from the metal to the molecule. nih.gov |

Chiral Surface Modification Mechanisms

The mechanism by which naphthylisoquinoline-type modifiers induce enantioselectivity on a metal surface is a subject of detailed study. The process relies on the creation of specific chiral adsorption sites for the reactant molecules.

Based on studies with 1-(1-naphthyl)ethylamine (B3023371) (NEA), a key aspect of the modification mechanism involves the interaction through the nitrogen atom of the amine/imine group. acs.org Spectroscopic and catalytic evidence indicates that the amine moiety can be protonated on the platinum surface. acs.org This protonation is a crucial step in a proposed mechanism for H-D exchange and is believed to be central to how NEA imparts enantioselectivity to the catalyst. acs.org

The chiral modifier and the reactant form a transient diastereomeric complex on the surface. The stability of these complexes differs for the two prochiral faces of the reactant, leading to a lower activation energy for the formation of one enantiomer of the product over the other. The specific tilted geometry and intermolecular assemblies of the modifier molecules create well-defined chiral pockets on the catalyst surface, which selectively bind one of the two prochiral faces of the substrate, thus directing the stereochemical outcome of the hydrogenation.

Advanced Materials Science Applications of Naphthylisoquinoline Frameworks

Application in Organic Light-Emitting Diodes (OLEDs)

Naphthylisoquinoline derivatives are emerging as promising materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs). Their inherent fluorescence and charge-transporting capabilities are key to their utility in this field.

Researchers have designed and synthesized various derivatives, incorporating the naphthyl and isoquinoline (B145761) moieties to create efficient light-emitting materials. For instance, blue fluorescent materials based on phenylanthracene-substituted indenoquinoline derivatives have been developed for OLEDs. In one study, a device utilizing such a derivative as the emissive layer demonstrated a luminous efficiency of 2.18 cd/A, a power efficiency of 1.10 lm/W, and an external quantum efficiency (EQE) of 2.20% at a current density of 20 mA/cm², with Commission Internationale d'Éclairage (CIE) coordinates of (0.15, 0.11) at 8.0 V, indicating a deep blue emission. nih.gov

Furthermore, 1,8-naphthalimide (B145957) derivatives, which share structural similarities with the naphthylisoquinoline framework, have been investigated as emitters for orange and red OLEDs. By engineering the molecule to have a small energy gap between the lowest excited singlet and triplet states, researchers have developed thermally activated delayed fluorescence (TADF) emitters. OLEDs fabricated with these materials have achieved maximum EQEs of 11.3% for orange emission (593 nm) and 7.6% for red emission (665 nm). researchgate.net Another study on a naphthalimide-derivative with blue electroluminescence reported the fabrication of an OLED with light emission peaked at about 465 nm. thno.org

The general structure of these OLEDs often involves a multilayer configuration, such as: ITO / Hole Transporting Layer (e.g., NPB) / Emissive Layer (naphthylisoquinoline derivative) / Electron Transporting Layer (e.g., Alq3) / Cathode (e.g., LiF/Al). researchgate.netmdpi.com The performance of these devices is highly dependent on the specific molecular structure of the emitter, which influences its photoluminescence quantum yield, charge carrier mobility, and thermal stability. researchgate.netthno.org

Table 1: Performance of selected OLEDs with Naphthylisoquinoline-related Emitters

| Emitter Type | Emission Color | Max. EQE (%) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |

|---|---|---|---|---|---|

| Phenylanthracene-indenoquinoline derivative | Blue | 2.20 | 2.18 | 1.10 | (0.15, 0.11) |

| 1,8-Naphthalimide TADF Emitter (NI-TPA) | Orange | 11.3 | - | - | - |

| 1,8-Naphthalimide TADF Emitter (NI-Pz) | Red | 7.6 | - | - | - |

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthylisoquinoline scaffold makes it an excellent building block for the design of fluorescent probes and chemical sensors. These sensors can detect specific analytes with high sensitivity and selectivity.

Naphthylisoquinoline-based fluorescent probes are valuable tools for visualizing biological processes and the distribution of specific analytes within living cells. Their ability to exhibit changes in fluorescence upon binding to a target molecule allows for real-time imaging.

A notable example is a Schiff base fluorescent probe, NIQ, which is based on naphthalimide and isoquinoline units. This probe was designed for the selective detection of aluminum ions (Al³⁺). Current time information in Boston, MA, US. Upon binding to Al³⁺, the probe shows a significant enhancement in fluorescence, a phenomenon attributed to the inhibition of photo-induced electron transfer (PET) and the promotion of chelation-enhanced fluorescence (CHEF). Current time information in Boston, MA, US.nih.gov This "turn-on" fluorescence response allows for the imaging of Al³⁺ in living cells. Current time information in Boston, MA, US.nih.gov The detection limit for Al³⁺ with this probe was found to be 52 nM, which is well below the standard recommended by the World Health Organization. Current time information in Boston, MA, US.researchgate.net

The development of such probes has also extended to other metal ions. For instance, fluorescent chemosensors based on naphthol-quinoline have been developed for the selective detection of Al³⁺, where it acts as a fluorescence enhancer, and Cu²⁺, where it acts as a fluorescence quencher. researchgate.net These probes often exhibit low cytotoxicity, making them suitable for applications in biological systems. nih.gov

Beyond biological imaging, naphthylisoquinoline frameworks are utilized in chemical sensors for environmental and food quality monitoring. A key application is the detection of nitrite (B80452) (NO₂⁻), a common food additive that can be harmful in excessive amounts.

A colorimetric and fluorometric probe based on a naphthalimide derivative was developed for the highly selective and sensitive detection of nitrite. Current time information in Boston, MA, US. This probe, ND-1, employs a naphthalimide fluorophore and an o-phenylenediamine (B120857) recognition site. In the presence of nitrite, a reaction occurs that leads to a visible color change from yellow to colorless and a significant enhancement of fluorescence intensity at 440 nm. Current time information in Boston, MA, US. This probe demonstrated a rapid response time (within 7 minutes) and a low detection limit of 47.15 nM. Current time information in Boston, MA, US. It has been successfully used to quantify nitrite in real food samples like pickled vegetables and cured meat products. Current time information in Boston, MA, US.

Table 2: Characteristics of Naphthylisoquinoline-based Fluorescent Probes

| Probe Name | Target Analyte | Sensing Mechanism | Detection Limit | Application |

|---|---|---|---|---|

| NIQ | Al³⁺ | PET inhibition, CHEF | 52 nM | Live cell imaging |

| Naphthol-quinoline derivative | Al³⁺ / Cu²⁺ | Fluorescence enhancement / quenching | - | Metal ion sensing |

Incorporation into Functional Coatings and Advanced Material Formulations

While direct applications of "Isoquinoline, 1-(1-naphthalenyl)-" in functional coatings are not extensively documented in the available research, the properties of isoquinoline alkaloids and related nitrogen-containing heterocyclic compounds suggest their potential utility in this area. mdpi.com Functional coatings are thin layers applied to surfaces to impart specific properties such as corrosion resistance, antimicrobial activity, or modified optical characteristics. researchgate.net

The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, which could be exploited in creating anticorrosive coatings. mdpi.com Furthermore, many alkaloids, including isoquinoline derivatives, exhibit biological activities. nih.govnih.govnih.gov This suggests that polymers or formulations containing the naphthylisoquinoline moiety could be developed as antimicrobial coatings. The inherent fluorescence of the naphthylisoquinoline structure could also be utilized to create coatings with specific optical or sensor functionalities.

The development of such coatings would likely involve the synthesis of polymerizable derivatives of "Isoquinoline, 1-(1-naphthalenyl)-" or its incorporation as an additive into existing coating formulations. The goal would be to leverage the unique electronic and structural features of the molecule to enhance the performance and add new functionalities to the coating material.

Role in Supramolecular Crystal Network Construction

The rigid and planar structure of the naphthylisoquinoline framework makes it an excellent building block for the construction of supramolecular crystal networks. nih.govsemanticscholar.org These networks are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. nih.govsemanticscholar.org

The aromatic nature of both the naphthalene (B1677914) and isoquinoline rings facilitates strong π-π stacking interactions, which play a crucial role in the self-assembly of these molecules into well-defined one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) architectures. nih.govsemanticscholar.org The specific arrangement of the molecules in the crystal lattice, or crystal packing, is influenced by the interplay of these various intermolecular forces. researchgate.netresearchgate.netrsc.org

A key strategy in constructing these networks is the use of host-guest chemistry. nih.govsemanticscholar.orgwikipedia.org For example, naphthyl groups can be encapsulated within the cavity of macrocyclic hosts like cucurbit thno.orguril (Q thno.org). nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org This host-guest interaction can be used to control the assembly of the naphthyl-containing molecules, leading to the formation of stable supramolecular polymers and networks. nih.govsemanticscholar.org The resulting structures can have dynamic properties and respond to external stimuli, making them suitable for applications in areas such as drug delivery, molecular sensing, and catalysis. nih.govsemanticscholar.org

The crystal structure of (S)-(-)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline has been determined by X-ray diffraction, revealing a dihedral angle of 85.3° between the quinoline (B57606) and naphthalene rings. nih.gov This atropisomeric chirality, arising from hindered rotation around the C-N bond, adds another layer of complexity and potential for creating highly ordered and functional supramolecular structures.

Supramolecular Chemistry of Naphthylisoquinoline Systems

Host-Guest Interactions Involving Naphthylisoquinoline Moieties

Host-guest chemistry, a central concept in supramolecular science, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. researchgate.net These interactions are governed by principles of molecular recognition, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest. The formation of these complexes is a dynamic equilibrium process, driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net

While specific host-guest systems centered around the parent "Isoquinoline, 1-(1-naphthalenyl)-" are not extensively documented in dedicated studies, the structural characteristics of this molecule make it a promising candidate for such applications. The cleft between the naphthyl and isoquinoline (B145761) rings, arising from the rotation around the C-C single bond, could potentially serve as a binding site for small guest molecules. The aromatic surfaces of the molecule are well-suited to engage in π-π stacking interactions with complementary aromatic guests.